molecular formula C12H10BrN3O2 B2954864 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid CAS No. 1496108-57-6

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid

Cat. No. B2954864
M. Wt: 308.135
InChI Key: RNTHVQCHQHFTGM-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The presence of a bromine atom on the pyridine ring indicates that it may be used in further reactions as a leaving group or to create other functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, and the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated methods for synthesizing and characterizing derivatives of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid. For instance, studies have explored the synthesis of heterocyclic compounds by reacting cyclopropyl derivatives with arylhydrazines under the influence of a Brønsted acid, providing access to structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, the synthesis, spectroscopic characterization, and crystal structure of related compounds have been reported, offering insights into their molecular structure and potential applications in designing novel materials or as intermediates in organic synthesis (Anuradha et al., 2014).

Applications in Organic Light Emitting Devices (OLEDs)

Certain derivatives of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid have been studied for their potential use in organic light-emitting devices (OLEDs). Research into the physical and chemical properties of these compounds has revealed their utility in tuning the emission color of OLEDs through the modification of ancillary ligands, demonstrating their role in the development of advanced materials for optoelectronic applications (Stagni et al., 2008).

Anticancer and Antimicrobial Applications

Several studies have explored the biological activities of pyrazole derivatives, including their potential as anticancer and antimicrobial agents. The synthesis of novel pyrazolopyrimidines and their evaluation as anticancer agents highlight the significance of these compounds in medicinal chemistry. These derivatives have been assessed for their ability to inhibit human cyclooxygenase, showcasing their potential in the development of new therapeutic agents (Carradori et al., 2012).

Catalysis and Chemical Transformations

The role of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid derivatives in catalysis and chemical transformations has also been investigated. Research into the reactivity of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct arylation processes demonstrates the utility of these compounds in facilitating regioselective chemical transformations, which is crucial for the synthesis of complex organic molecules (Sidhom et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-8-3-4-10(14-5-8)16-11(7-1-2-7)9(6-15-16)12(17)18/h3-7H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTHVQCHQHFTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid

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